molecular formula C20H26N2O2S B5069102 N-(4-ethoxyphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide

N-(4-ethoxyphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide

Cat. No.: B5069102
M. Wt: 358.5 g/mol
InChI Key: CTVWNVCUSNKJQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxyphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide, also known as ET1, is a compound that belongs to the class of azepane carboxamides. ET1 is a potent and selective antagonist of the endothelin A receptor, which is a G protein-coupled receptor that is involved in the regulation of blood pressure, vascular tone, and cell proliferation. ET1 has been extensively studied for its potential use in the treatment of cardiovascular diseases, cancer, and other disorders.

Mechanism of Action

The endothelin A receptor is a G protein-coupled receptor that is widely expressed in various tissues, including vascular smooth muscle cells, cardiomyocytes, and cancer cells. Activation of the endothelin A receptor by its ligand, endothelin-1, leads to the activation of several intracellular signaling pathways, including the phospholipase C (PLC)-protein kinase C (PKC) pathway, the extracellular signal-regulated kinase (ERK) pathway, and the nuclear factor kappa B (NF-κB) pathway. These pathways are involved in the regulation of cell proliferation, apoptosis, and inflammation.
N-(4-ethoxyphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide, as a selective antagonist of the endothelin A receptor, binds to the receptor and prevents the activation of these intracellular signaling pathways. This leads to the inhibition of cell proliferation, induction of apoptosis, and attenuation of inflammation.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound inhibits the proliferation of various cancer cell lines, including breast cancer, prostate cancer, and melanoma. This compound also induces apoptosis in these cancer cells by activating caspase-3 and caspase-9.
In vivo studies have shown that this compound has potent anti-inflammatory effects in animal models of arthritis and colitis. This compound also has vasodilatory effects and can reduce blood pressure in animal models of hypertension.

Advantages and Limitations for Lab Experiments

N-(4-ethoxyphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide has several advantages for laboratory experiments, including its high potency and selectivity for the endothelin A receptor. This compound can be used to study the role of the endothelin system in various physiological and pathological processes. However, this compound also has some limitations, including its potential toxicity and the need for specialized equipment and expertise to handle the compound.

Future Directions

There are several future directions for the research on N-(4-ethoxyphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide. One direction is the development of novel this compound analogs with improved pharmacological properties, such as higher potency, selectivity, and bioavailability. Another direction is the investigation of the role of the endothelin system in the pathogenesis of various diseases, including cancer, cardiovascular diseases, and inflammatory disorders. The use of this compound as a therapeutic agent in clinical trials for these diseases is also an area of future research.

Synthesis Methods

The synthesis of N-(4-ethoxyphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide involves several steps, including the preparation of the starting materials, the formation of the azepane ring, and the introduction of the thienyl and ethoxyphenyl substituents. The most commonly used method for the synthesis of this compound is the reaction of 2-(5-methyl-2-thienyl)acetic acid with N-(4-ethoxyphenyl)-1,6-diaminohexane in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Scientific Research Applications

N-(4-ethoxyphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide has been extensively studied for its potential use in the treatment of various diseases, including cardiovascular diseases, cancer, and inflammatory disorders. The endothelin system, which includes the endothelin A and B receptors and their ligands, has been shown to play a critical role in the regulation of vascular tone, blood pressure, and cell proliferation. This compound, as a selective antagonist of the endothelin A receptor, has the potential to modulate these physiological processes and provide therapeutic benefits.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-(5-methylthiophen-2-yl)azepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2S/c1-3-24-17-11-9-16(10-12-17)21-20(23)22-14-6-4-5-7-18(22)19-13-8-15(2)25-19/h8-13,18H,3-7,14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTVWNVCUSNKJQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)N2CCCCCC2C3=CC=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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